3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one
Description
This compound features a dihydropyrimidin-4-one core substituted with a 4-fluorophenyl group at position 6 and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety at position 3. The dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in modulating biological targets such as kinases and phosphodiesterases . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the indole-derived side chain may contribute to π-π stacking interactions with aromatic residues in enzyme binding pockets.
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-7-5-14(6-8-16)17-11-19(25)23(13-22-17)12-20(26)24-10-9-15-3-1-2-4-18(15)24/h1-8,11,13H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWTTJRJHPHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are part of the structure of f5228-0769, have been found to bind with high affinity to multiple receptors. This suggests that F5228-0769 may interact with a variety of targets, contributing to its biological activity.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that F5228-0769 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that F5228-0769 impacts multiple biochemical pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- The target compound’s 4-fluorophenyl group contrasts with Example 80’s dual fluorophenyls, suggesting a trade-off between lipophilicity and metabolic stability.
- Compared to the morpholine-substituted analog , the target’s indole side chain may reduce solubility but improve target engagement via hydrophobic interactions.
- The pyrido-pyrimidinone derivative incorporates a benzisoxazole-piperidine chain, which likely enhances blood-brain barrier penetration compared to the target’s indole group.
Substituent Impact on Activity
- Fluorophenyl vs. Trifluoromethyl () : Fluorophenyl groups (as in the target) provide moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., 4-(3,4-dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine ) offer stronger electronegativity, influencing binding pocket interactions.
- Indole vs. Benzothieno Substituents (–6): Indole rings (target compound) engage in hydrogen bonding via NH groups, while benzothieno moieties (e.g., 2-[(4-fluorophenyl)methylsulfanyl]-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one ) rely on sulfur-mediated hydrophobic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
